![molecular formula C21H19N3O3S B3309358 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-84-4](/img/structure/B3309358.png)

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Overview

Description

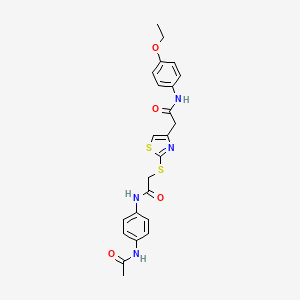

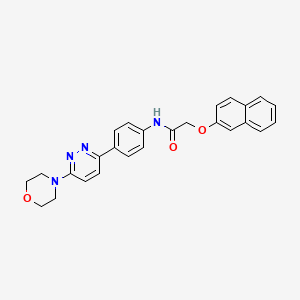

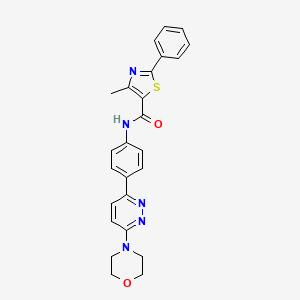

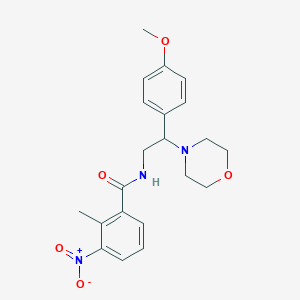

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolopyridazinone derivative that has shown potential therapeutic effects in various diseases.

Scientific Research Applications

Antioxidant Activity

The compound has been found to have moderate antioxidant activity, with an IC 50 value of 194.06 ± 7.88 µg/mL (0.337 mM) based on the DPPH assay . Antioxidants are molecules that prevent cell damage caused by oxidation of a molecule. They play an important role in the body’s defense mechanisms by scavenging or regulating the formation and removal of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Anticancer Activity

Thiazolo[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , have been extensively studied as potential drug candidates and also have anticancer activity . These compounds have been tested against various cancer cell lines and have shown promising results .

Photographic Dyes

Compounds similar to the one have been used as photographic dyes . These dyes are used in color photography to produce the colors seen in the final image .

Inkjet Printing

These compounds have also found applications in inkjet printing . They are used in the formulation of inks for inkjet printers, providing vibrant and long-lasting colors .

Polymer Films

The compound and its derivatives have been used in the production of polymer films . These films have various applications, including packaging, coatings, and electronic devices .

Hair Dyes

The compound has been used in the formulation of hair dyes . It provides the desired color and is safe for use on human hair .

Corrosion Inhibitors

These compounds have been used as corrosion inhibitors . They are added to materials to prevent the corrosion process, thereby extending the life of the material .

Antiviral, Antibacterial, and Antifungal Pharmaceuticals

The compound has been used in the development of antiviral, antibacterial, and antifungal pharmaceuticals . These drugs are used in the treatment of various infections in humans .

Mechanism of Action

Mode of Action

It is known that many thiazolo-pyridine analogues have antioxidant activity . They may interact with their targets by donating an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage .

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

Based on its potential antioxidant activity, it may help in neutralizing ros, thereby preventing cellular damage and potentially contributing to the prevention of various diseases associated with oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-9-10-16(26-2)17(11-15)27-3)23-24(21(19)25)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEBXJLSGQUBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B3309282.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309284.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3309361.png)